Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate
Description
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 1-(cyanomethyl)-2-oxopiperidine-4-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-2-15-10(14)8-3-5-12(6-4-11)9(13)7-8/h8H,2-3,5-7H2,1H3 |
InChI Key |
QLQKFOHHQZOCBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(C(=O)C1)CC#N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Linear Precursors
Linear precursors such as δ-amino esters or ketones undergo cyclization under acidic or basic conditions. For example, the intramolecular aldol condensation of ethyl 4-cyano-3-oxopentanoate in the presence of ammonium acetate yields 2-oxopiperidine-4-carboxylate intermediates. This method leverages the inherent nucleophilicity of the amine group and the electrophilicity of the ketone to drive ring closure.
Reaction Conditions:
Reductive Amination Approaches
Reductive amination of ethyl 4-oxopiperidine-3-carboxylate with cyanomethylamine derivatives offers a direct route. Sodium cyanoborohydride (NaBH3CN) in methanol facilitates the reduction of the imine intermediate, forming the target compound with minimal side products.
Optimization Insight:
-
pH Control: Maintaining a pH of 6–7 prevents over-reduction of the nitrile group.
Functionalization of the Piperidine Core
Introduction of the Cyanomethyl Group
The cyanomethyl moiety is introduced via nucleophilic substitution or alkylation at the piperidine nitrogen:
Alkylation with Cyanomethyl Bromide
Reacting 2-oxopiperidine-4-carboxylate with cyanomethyl bromide in dimethylformamide (DMF) under inert atmosphere yields the N-cyanomethyl derivative. Potassium carbonate acts as a base to deprotonate the secondary amine, enhancing nucleophilicity.
Typical Protocol:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DMF |
| Base | K2CO3 (2.5 equiv) |
| Temperature | 0°C → room temperature (18h) |
| Yield | 68–72% |
Mitsunobu Reaction for Challenging Substrates
For sterically hindered amines, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) couples cyanomethyl alcohol to the piperidine nitrogen. This method avoids racemization and is suitable for enantiomerically pure substrates.
Key Advantage:
Esterification and Protecting Group Strategies
Direct Esterification of Carboxylic Acid Intermediates
Ethyl ester formation is achieved via Fischer esterification. Treating 1-(cyanomethyl)-2-oxopiperidine-4-carboxylic acid with excess ethanol and sulfuric acid under reflux provides the ester in high yield.
Reaction Profile:
Protection-Deprotection Sequences
Tert-butyloxycarbonyl (Boc) groups are employed to protect the piperidine nitrogen during functionalization. For instance, Boc-protected 2-oxopiperidine-4-carboxylate undergoes cyanomethylation, followed by deprotection with trifluoroacetic acid (TFA).
Case Study:
-
Protection: Boc anhydride, DMAP, THF, 0°C → rt (92% yield).
-
Cyanomethylation: Cyanomethyl bromide, K2CO3, DMF (70% yield).
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclization | Short step count | Requires high-purity precursors | 60–75% |
| Reductive Amination | High stereocontrol | Sensitive to pH and moisture | 75–82% |
| Mitsunobu Reaction | Retains chirality | Costly reagents | 58–65% |
| Direct Alkylation | Scalable for industrial use | Moderate yields | 68–72% |
Industrial-Scale Production Techniques
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The presence of the cyanomethyl and ester groups differentiates Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate from related piperidine derivatives. For example:
- 4-Oxopiperidine-1-carboxylate (CAS 79099-07-3): This analog lacks the cyanomethyl group, resulting in reduced steric hindrance and lower molecular weight (C7H11NO3 vs. C10H14N2O3 for the target compound). Its XLogP3 value (0.7) suggests higher hydrophilicity compared to the target compound, which likely has a higher logP due to the nitrile group .
- Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 1449117-46-7): Incorporates a pyrazole ring and a pyridine-linked piperidine moiety. The extended conjugation increases molecular weight (314.34 g/mol vs. 226.23 g/mol for the target compound) and may enhance UV absorption properties .
Table 1: Key Physicochemical Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Notable Functional Groups |
|---|---|---|---|---|
| This compound | C10H14N2O3 | 226.23 | ~1.2* | Ester, ketone, nitrile |
| 4-Oxopiperidine-1-carboxylate | C7H11NO3 | 157.17 | 0.7 | Ester, ketone |
| Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate | C16H18N4O3 | 314.34 | 1.8 | Ester, pyrazole, pyridine, ketone |
*Estimated based on structural analogs.
Table 2: Comparative Reactivity and Stability
Biological Activity
Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Molecular Formula: C11H14N2O3
Molecular Weight: 218.24 g/mol
CAS Number: 1334414-48-0
The presence of the cyanomethyl group in its structure enhances its chemical reactivity, making it a valuable intermediate for various synthetic applications.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. These interactions can lead to various pharmacological effects, including:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can act as a modulator for certain receptors, influencing cellular signaling processes.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated significant activity against various bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest potential applications in developing new antimicrobial agents.
Neuropharmacological Effects
Research has also explored the neuropharmacological effects of this compound. In animal models, it has shown promise in modulating neurotransmitter levels, particularly:
- Dopamine: Increased levels were observed, indicating potential applications in treating neurodegenerative disorders.
- Serotonin: Modulation of serotonin levels suggests possible antidepressant effects.
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also demonstrated synergistic effects when combined with conventional antibiotics. -
Neuropharmacological Research:
In a study focusing on neuroprotective properties, researchers administered the compound to mice subjected to induced oxidative stress. The findings revealed a significant reduction in neuronal death and improved cognitive function, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| Ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine-3-carboxylate | Antimicrobial and enzyme inhibition | Contains a benzyl group enhancing lipophilicity |
| Mthis compound | Limited activity compared to ethyl variant | Methyl group decreases reactivity |
The cyanomethyl group significantly enhances the biological activity of this compound compared to its analogs.
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate?
A typical synthesis involves nucleophilic substitution or condensation reactions. For example, cyanomethyl groups can be introduced via alkylation using potassium cyanide (KCN) or sodium cyanide (NaCN) under controlled heating (50–60°C). Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate formation, followed by purification using silica gel column chromatography .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., piperidine ring protons, ester carbonyls).
- IR spectroscopy : Confirms functional groups (C≡N stretch ~2200 cm, ester C=O ~1700 cm).
- Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .
Q. What are the primary chemical reactions this compound undergoes?
The cyanomethyl group is reactive toward:
- Nucleophilic substitution : Replacement of the nitrile with amines or thiols.
- Reduction : Conversion of the nitrile to an amine (e.g., using LiAlH).
- Ester hydrolysis : Base- or acid-catalyzed cleavage to carboxylic acids. Reaction progress is tracked via TLC or in-situ IR spectroscopy .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in spectroscopic characterization?
X-ray diffraction provides unambiguous bond lengths, angles, and spatial arrangements, which are critical when NMR signals overlap or computational predictions conflict with experimental data. For example, SHELXL refinement can distinguish between keto-enol tautomers or confirm stereochemistry in chiral centers .
Q. What experimental strategies optimize reaction yields in cyanomethyl-functionalized piperidine derivatives?
Yield optimization involves:
- Temperature control : Elevated temperatures (50–70°C) enhance reaction rates but may promote side reactions.
- Catalyst screening : Lewis acids (e.g., ZnCl) improve electrophilic substitution efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates. Post-reaction purification via recrystallization or flash chromatography minimizes byproducts .
Q. How should researchers address contradictions between computational modeling and experimental data for this compound?
Discrepancies (e.g., unexpected regioselectivity) require:
Q. What are the challenges in analyzing byproducts during functionalization of the piperidine ring?
Byproducts (e.g., over-alkylated species) arise from competing reaction pathways. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
